Acetic acid;2,5,5-trimethylbicyclo[2.2.1]heptan-2-ol
Description
Acetic acid;2,5,5-trimethylbicyclo[2.2.1]heptan-2-ol, also known as acetic acid, 1,7,7-trimethyl-bicyclo[2.2.1]hept-2-yl ester, is a compound with the molecular formula C12H20O2 and a molecular weight of 196.2860 . This compound is a derivative of bicyclo[2.2.1]heptan-2-ol, which is a bicyclic structure with three methyl groups attached to the heptane ring. It is commonly used in various chemical and industrial applications due to its unique structural properties.
Properties
CAS No. |
62034-05-3 |
|---|---|
Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
acetic acid;2,5,5-trimethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C10H18O.C2H4O2/c1-9(2)5-8-4-7(9)6-10(8,3)11;1-2(3)4/h7-8,11H,4-6H2,1-3H3;1H3,(H,3,4) |
InChI Key |
PFHQBGDMFKZOFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC1(CC2CC1CC2(C)O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of acetic acid;2,5,5-trimethylbicyclo[2.2.1]heptan-2-ol can be achieved through several synthetic routes. One common method involves the esterification of bicyclo[2.2.1]heptan-2-ol with acetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester . Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the desired product .
Chemical Reactions Analysis
Acetic acid;2,5,5-trimethylbicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the compound can be converted to its corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide . Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester to the corresponding alcohol . Substitution reactions often involve the replacement of the ester group with other functional groups, such as halides, using reagents like thionyl chloride . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Acetic acid;2,5,5-trimethylbicyclo[2.2.1]heptan-2-ol has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of various organic compounds . In biology, it is used as a reagent in enzymatic reactions and as a substrate for studying enzyme kinetics . In medicine, it has potential applications as a drug delivery agent due to its ability to form stable complexes with pharmaceutical compounds. In industry, it is used as a solvent and as an intermediate in the production of fragrances and flavors.
Mechanism of Action
The mechanism of action of acetic acid;2,5,5-trimethylbicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it attacks electrophilic centers in other molecules. It can also participate in hydrogen bonding interactions, which can influence its reactivity and stability. The specific pathways involved depend on the context in which the compound is used, such as in enzymatic reactions or drug delivery systems.
Comparison with Similar Compounds
Acetic acid;2,5,5-trimethylbicyclo[2.2.1]heptan-2-ol can be compared with other similar compounds, such as isobornyl acetate and bornyl acetate. These compounds share a similar bicyclic structure but differ in the position and number of methyl groups attached to the ring. The unique structural features of this compound, such as the presence of three methyl groups, contribute to its distinct chemical properties and reactivity. This makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.
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